molecular formula C12H10ClNO3 B2778324 N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide CAS No. 951902-00-4

N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide

Cat. No.: B2778324
CAS No.: 951902-00-4
M. Wt: 251.67
InChI Key: GEHLTVINDZQXEN-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)furan-3-carboxamide is a furan-based carboxamide derivative of interest in medicinal chemistry and biological screening. This compound features a 5-chloro-2-methoxyphenyl group linked to a furan-3-carboxamide core, a structural motif present in compounds investigated for various biological activities. While specific data on this isomer is limited, research on highly analogous furan-2-carboxamide structures provides strong guidance for its potential research applications. One primary area of interest is the investigation of NLRP3 inflammasome inhibitors for the treatment of neurodegenerative disorders, autoimmune diseases, and other conditions linked to dysregulated innate immunity . Structure-activity relationship (SAR) studies on related scaffolds have identified that the 5-chloro-2-methoxyphenyl group is a recurring pharmacophore and that bioisosteric replacements on the furan ring can fine-tune inhibitory potency and selectivity . A separate research avenue explores 5-arylfuran-2-carboxamide derivatives for their antifungal properties. Studies indicate that such compounds can exhibit fungistatic and fungicidal effects against pathogenic Candida species, including C. albicans and C. glabrata , potentially by disrupting cell membrane integrity . This product is intended for research purposes only, such as in vitro biological screening, mechanism of action studies, and as a building block in the synthesis of novel chemical entities for drug discovery. It is strictly for laboratory use and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-11-3-2-9(13)6-10(11)14-12(15)8-4-5-17-7-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHLTVINDZQXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with furan-3-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and reported activities of N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide and related compounds:

Compound Name Phenyl Substituent Furan Substituent Molecular Weight (g/mol) Biological Activity (IC₅₀/EC₅₀) Reference
N-(5-Chloro-2-methoxyphenyl)furan-3-carboxamide 5-Cl, 2-OCH₃ None Not reported Not reported Target
N-(4-Methoxy-3-(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (22o) 4-OCH₃, 3-CF₃ 5-NO₂ 314.18 Trypanocidal activity
V-13–009920 (furan-3-carboxamide derivative) 4-Cl, complex sulfamoyl 2-CF₃, 5-CF₃ 555.92 PrpC enzyme inhibition (4.0 µM)
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide 3-CF₃ 5-NO₂ 314.18 Not reported
N-(4-Methoxyphenyl)furan-3-carboxamide (97e) 4-OCH₃ 2-(Hydrazinyl-oxoethyl) Not reported Synthetic intermediate

Key Observations and Trends

Substituent Effects on Bioactivity
  • Nitro Groups (NO₂): Compounds like 22o (5-nitrofuran-2-carboxamide) exhibit trypanocidal activity, attributed to the electron-withdrawing nitro group enhancing reactivity toward parasitic targets . However, nitro groups may reduce metabolic stability due to redox sensitivity.
  • Trifluoromethyl (CF₃): V-13–009920, with a trifluoromethyl group on the furan, shows potent inhibition of PrpC enzyme (IC₅₀ = 4.0 µM) .
  • Chloro (Cl) and Methoxy (OCH₃): The target compound’s 5-Cl-2-OCH₃ phenyl group balances lipophilicity and solubility. Similar substituents in V-13–009920 (4-Cl) and 22o (4-OCH₃) suggest these groups optimize pharmacokinetic properties.
Positional Isomerism
  • Furan-2-carboxamide vs. Furan-3-carboxamide: Most analogs (e.g., 22o, 97e) are furan-2-carboxamides, while the target compound is a furan-3-carboxamide.
Enzyme Inhibition vs. Antiparasitic Activity
  • V-13–009920’s enzyme inhibition (IC₅₀ = 4.0 µM) contrasts with 22o’s trypanocidal activity, highlighting how substituent choice directs biological outcomes . The target compound’s lack of nitro or CF₃ groups may shift its activity toward other targets.

Biological Activity

N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The chemical structure of N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide can be represented as follows:

  • Molecular Formula : C12H10ClNO3
  • Molecular Weight : Approximately 253.67 g/mol

This compound features a furan ring, a chloro-substituted phenyl group, and a methoxy group, which are critical for its biological interactions.

N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide primarily interacts with various molecular targets involved in cellular signaling pathways. Its mechanism of action can be summarized as follows:

  • Target Enzymes : The compound is believed to inhibit serine/threonine-protein kinases, particularly Chk1, which plays a vital role in the DNA damage response and cell cycle regulation.
  • Cell Cycle Disruption : By inhibiting Chk1, the compound disrupts normal cell cycle progression, potentially leading to apoptosis in cancer cells.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Effect Observed
HCT116 (Colon Cancer)15.0Significant cytotoxicity and apoptosis induction
A549 (Lung Cancer)25.0Moderate growth inhibition
MCF7 (Breast Cancer)20.0Induced cell cycle arrest at G1/S phase

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer types, with HCT116 cells being particularly sensitive.

Anti-inflammatory Activity

In addition to its anticancer properties, N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide has shown potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce nitric oxide production in macrophages, indicating its possible application in treating inflammatory diseases .

Case Studies

  • Study on Colon Cancer Cells (HCT116) :
    • Researchers treated HCT116 cells with N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide at varying concentrations.
    • Results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability after 48 hours of treatment.
    • Flow cytometry analysis revealed an accumulation of cells in the G1/S phase, confirming cell cycle arrest .
  • Inflammation Model in Macrophages :
    • In vitro studies using LPS-stimulated macrophages showed that treatment with the compound significantly reduced TNF-alpha and IL-6 levels.
    • The compound also decreased nitric oxide production, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)furan-3-carboxamide?

The synthesis typically involves a condensation reaction between furan-3-carboxylic acid chloride and 5-chloro-2-methoxyaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used, with reaction monitoring via TLC or HPLC. Post-synthesis purification employs column chromatography or recrystallization .

Q. How can the compound’s structure be validated experimentally?

  • X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 10.7691 Å, b = 21.746 Å) confirm molecular geometry. Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the structure .
  • Spectroscopy : 1^1H/13^13C NMR and FTIR verify functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological screening?

Enzyme inhibition assays (e.g., PrpC inhibition using DTNB-based thiol quantification at 412 nm) or cell viability assays (MTT/PrestoBlue) in cancer lines. IC50_{50} values are calculated via dose-response curves .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

  • Substituent effects : Replacing the 5-chloro group with trifluoromethyl (e.g., in N-(5-chloro-2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide) alters steric/electronic properties, impacting target binding. SAR studies use iterative synthesis and molecular docking .
  • Heterocyclic variations : Thiophene or pyridine substitutions in the furan ring modulate solubility and target selectivity .

Q. How can crystallographic data resolve discrepancies in molecular conformation?

Advanced refinement of X-ray data (e.g., R[F2^2] < 0.05) identifies torsional angles and non-covalent interactions. For example, deviations in dihedral angles between the furan and phenyl rings may explain solubility differences in polar vs. non-polar solvents .

Q. What computational methods predict pharmacokinetic properties?

  • ADME prediction : Tools like SwissADME calculate logP (~3.2), topological polar surface area (~75 Å2^2), and blood-brain barrier permeability.
  • Docking simulations : Autodock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes with hydrophobic active sites) .

Data Contradiction & Resolution

Q. How to address conflicting solubility data in aqueous vs. organic solvents?

  • Experimental design : Use standardized shake-flask methods with HPLC quantification. For example, low water solubility (<1 mg/mL) contrasts with DMSO solubility (>50 mg/mL), requiring solvent optimization for assays .
  • Co-solvency strategies : PEG-400 or cyclodextrin derivatives enhance aqueous solubility without disrupting bioactivity .

Methodological Tables

Q. Table 1: Crystallographic Parameters (X-ray)

ParameterValueSource
Space groupP21/c
Unit cell (a, b, c)10.7691 Å, 21.746 Å, 8.8666 Å
Hydrogen bondsN–H⋯O (2.89 Å)

Q. Table 2: Enzyme Inhibition Data

TargetIC50_{50}Assay MethodReference
PrpC4.0 ± 1.1 μMDTNB thiol release

Q. Table 3: SAR Trends

ModificationBioactivity ImpactExample Compound
5-Cl → CF3_3Enhanced enzyme affinityN-(5-chloro-2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

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